![molecular formula C5H9N3O2 B2463580 trans-4-Azidotetrahydropyran-3-ol CAS No. 477585-32-3](/img/structure/B2463580.png)
trans-4-Azidotetrahydropyran-3-ol
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Description
Trans-4-Azidotetrahydropyran-3-ol, also known as TATP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. TATP is a highly reactive organic compound that contains an azide group and a hydroxyl group, making it an attractive candidate for various chemical reactions.
Scientific Research Applications
- Research : Studies have demonstrated that terpinen-4-ol exhibits significant antitumor effects against colorectal, pancreatic, prostate, and gastric cancer cells. It inhibits cell growth in a dose-dependent manner (10-90%) when administered alone or in combination with standard chemotherapeutic agents (e.g., oxaliplatin, fluorouracil, gemcitabine, and docetaxel) and biological agents (e.g., cetuximab). The compound also enhances the activity of anti-EGFR therapy in KRAS-mutant colorectal cancer cells, making it a potential adjunctive treatment .
- Terpinen-4-ol synergizes with various anticancer drugs (e.g., oxaliplatin and fluorouracil) to inhibit cancer cell proliferation. The combination achieves impressive growth inhibition (83-91%) in vitro .
- In KRAS-mutant colorectal cancer cells resistant to anti-EGFR treatment, combining terpinen-4-ol with cetuximab results in an 80-90% growth inhibition. This finding suggests that terpinen-4-ol can restore the activity of cetuximab in resistant cancers .
- Terpinen-4-ol enhances the growth inhibition induced by anti-CD24 monoclonal antibodies (mAb) at subtoxic concentrations. When combined, the effect is remarkable, leading to significant tumor volume reduction in xenograft models (compared to controls). This highlights its potential as an adjuvant therapy .
- Terpinen-4-ol likely induces cell death, making it a potential standalone anticancer agent. Its molecular mechanisms include interactions with various signaling pathways, warranting further investigation .
- Researchers are integrating proteomic and transcriptomic data to enhance molecular identification and network inference. Terpinen-4-ol’s role in cell-cell signaling networks can be better understood through systems biology approaches .
Antitumor Activity
Synergistic Effects with Chemotherapy
Reversal of EGFR-Targeted Therapy Resistance
Enhanced Antitumor Effects with Antibodies
Mechanisms of Action
Integration with Systems Biology Approaches
properties
IUPAC Name |
(3S,4R)-4-azidooxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-4-1-2-10-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJACWGLWDZDTR-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Azidotetrahydropyran-3-ol |
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